molecular formula C13H15N3O B13105888 2-(1-Ethyl-1,4,5,6-tetrahydropyrimidin-2-yl)benzo[d]oxazole

2-(1-Ethyl-1,4,5,6-tetrahydropyrimidin-2-yl)benzo[d]oxazole

Cat. No.: B13105888
M. Wt: 229.28 g/mol
InChI Key: NFTPJIGPWNSHSF-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1,4,5,6-tetrahydropyrimidin-2-yl)benzo[d]oxazole is a heterocyclic compound that combines a benzo[d]oxazole ring with a tetrahydropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-1,4,5,6-tetrahydropyrimidin-2-yl)benzo[d]oxazole typically involves the following steps:

    Formation of the Tetrahydropyrimidine Ring: This can be achieved through the cyclization of appropriate precursors, such as ethylamine and a suitable diketone, under acidic or basic conditions.

    Coupling with Benzo[d]oxazole: The tetrahydropyrimidine intermediate is then coupled with a benzo[d]oxazole derivative, often using a condensation reaction facilitated by a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing robust purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-1,4,5,6-tetrahydropyrimidin-2-yl)benzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of oxazole derivatives.

    Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[d]oxazole ring, especially in the presence of strong nucleophiles like sodium hydride (NaH) or organolithium reagents.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: H₂, Pd/C, mild temperatures.

    Substitution: NaH, organolithium reagents, anhydrous conditions.

Major Products

    Oxidation: Oxazole derivatives.

    Reduction: Reduced tetrahydropyrimidine derivatives.

    Substitution: Various substituted benzo[d]oxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(1-Ethyl-1,4,5,6-tetrahydropyrimidin-2-yl)benzo[d]oxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a scaffold for the design of new drugs.

Medicine

Medicinally, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1,4,5,6-tetrahydropyrimidin-2-yl)benzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)benzo[d]oxazole
  • 2-(1-Propyl-1,4,5,6-tetrahydropyrimidin-2-yl)benzo[d]oxazole
  • 2-(1-Butyl-1,4,5,6-tetrahydropyrimidin-2-yl)benzo[d]oxazole

Uniqueness

Compared to its analogs, 2-(1-Ethyl-1,4,5,6-tetrahydropyrimidin-2-yl)benzo[d]oxazole may exhibit unique properties due to the ethyl group’s influence on the compound’s electronic and steric characteristics. This can affect its reactivity, binding affinity, and overall bioactivity, making it a distinct and valuable compound for research and application.

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

2-(1-ethyl-5,6-dihydro-4H-pyrimidin-2-yl)-1,3-benzoxazole

InChI

InChI=1S/C13H15N3O/c1-2-16-9-5-8-14-12(16)13-15-10-6-3-4-7-11(10)17-13/h3-4,6-7H,2,5,8-9H2,1H3

InChI Key

NFTPJIGPWNSHSF-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCN=C1C2=NC3=CC=CC=C3O2

Origin of Product

United States

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